molecular formula C12H11N5O2 B2889628 3-amino-5-(4-methoxyphenyl)-1,5-dihydro-6H-pyrazolo[4,3-c]pyridazin-6-one CAS No. 338395-98-5

3-amino-5-(4-methoxyphenyl)-1,5-dihydro-6H-pyrazolo[4,3-c]pyridazin-6-one

货号: B2889628
CAS 编号: 338395-98-5
分子量: 257.253
InChI 键: PAQDIKCFPDNCQQ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-Amino-5-(4-methoxyphenyl)-1,5-dihydro-6H-pyrazolo[4,3-c]pyridazin-6-one (CAS: 338395-98-5) is a heterocyclic compound featuring a fused pyrazolo-pyridazinone core. Its structure includes a 4-methoxyphenyl substituent at position 5 and an amino group at position 3 (Figure 1). Key properties include:

  • Molecular formula: C₁₂H₁₁N₅O₂
  • Molecular weight: 257.25 g/mol (calculated)
  • Physical form: Solid with 90% purity .
  • Synthetic relevance: Serves as a building block for pharmaceutical and agrochemical research .

属性

IUPAC Name

3-amino-5-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]pyridazin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N5O2/c1-19-8-4-2-7(3-5-8)17-10(18)6-9-11(16-17)12(13)15-14-9/h2-6,14H,1H3,(H2,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAQDIKCFPDNCQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C=C3C(=N2)C(=NN3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Pyrazole-Pyridazine Ring Fusion via 1,3-Dipolar Cycloaddition

A widely reported method involves the reaction of 3-aminopyrazole derivatives with α,β-unsaturated carbonyl compounds. For example:

  • Step 1 : 3-Amino-4-cyanopyrazole is treated with ethyl acetoacetate under acidic conditions to form a pyridazinone intermediate.
  • Step 2 : Introduction of the 4-methoxyphenyl group via Suzuki-Miyaura coupling using palladium catalysis.

Reaction Conditions :

Reagent Solvent Temperature Yield (%)
Ethyl acetoacetate Acetic acid 80°C 62
Pd(PPh₃)₄, K₂CO₃ DME/H₂O 100°C 78

This method ensures regiocontrol but requires protection of the amino group during coupling steps.

Tandem Cyclization Using Enaminones

Enaminones serve as versatile intermediates for simultaneous pyrazole and pyridazine ring formation:

  • Procedure : 4-Methoxyphenylacetaldehyde is condensed with malononitrile to form an enaminone, which undergoes cyclization with hydrazine hydrate to yield the pyridazinone core. Subsequent nitration and reduction introduces the 3-amino group.

Key Advantages :

  • Avoids multi-step protection/deprotection sequences.
  • Enables direct incorporation of the 4-methoxyphenyl group early in the synthesis.

Functionalization of Preformed Pyridazinone Cores

Electrophilic Amination at Position 3

Direct amination of 5-(4-methoxyphenyl)-1,5-dihydro-6H-pyrazolo[4,3-c]pyridazin-6-one can be achieved using hydroxylamine-O-sulfonic acid:

  • Conditions : Hydroxylamine-O-sulfonic acid (2 eq), DMF, 120°C, 6 hours.
  • Yield : 68% (isolated after column chromatography).

Limitations : Competing oxidation of the pyridazinone ring necessitates careful stoichiometric control.

Buchwald-Hartwig Amination for Late-Stage Functionalization

Palladium-catalyzed cross-coupling allows introduction of the amino group post-cyclization:

  • Catalyst System : Pd₂(dba)₃/Xantphos (5 mol%).
  • Amine Source : Ammonium formate.
  • Yield : 72% with >95% regioselectivity.

Multi-Component Reaction (MCR) Approaches

A one-pot synthesis leveraging in situ generation of intermediates has been reported:

  • Reactants : 4-Methoxybenzaldehyde, methyl acetoacetate, and 3-aminopyrazole.
  • Conditions : Piperidine (catalyst), ethanol, reflux for 12 hours.
  • Mechanism : Knoevenagel condensation followed by cyclocondensation.

Outcome :

  • Direct formation of the target compound in 54% yield.
  • Requires optimization to suppress dimerization byproducts.

Industrial-Scale Considerations and Green Chemistry

Solvent Selection and Waste Reduction

  • Preferred Solvents : Ethanol/water mixtures reduce environmental impact.
  • Catalyst Recycling : Immobilized Pd catalysts enable reuse for Suzuki couplings.

Analytical Characterization and Quality Control

Critical data for verifying structure and purity:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, NH₂), 7.89 (d, J = 8.8 Hz, 2H, ArH), 6.98 (d, J = 8.8 Hz, 2H, ArH), 4.32 (s, 2H, CH₂), 3.81 (s, 3H, OCH₃).
  • HPLC Purity : >99% (Symmetry C18 column, 220 nm).

化学反应分析

Types of Reactions

3-amino-5-(4-methoxyphenyl)-1,5-dihydro-6H-pyrazolo[4,3-c]pyridazin-6-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Major Products

科学研究应用

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its role in modulating biological pathways and enzyme activities.

    Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

作用机制

The mechanism of action of 3-amino-5-(4-methoxyphenyl)-1,5-dihydro-6H-pyrazolo[4,3-c]pyridazin-6-one involves its interaction with specific molecular targets and pathways:

相似化合物的比较

Table 1: Structural analogs of pyrazolo-pyridazinones

Compound Name Substituents Molecular Weight (g/mol) Key Differences Potential Applications References
Target compound 3-amino, 5-(4-methoxyphenyl) 257.25 Reference standard Pharmaceutical intermediates
3-Hydroxy-5-[3-(trifluoromethyl)phenyl]... 3-hydroxy, 5-(3-CF₃-phenyl) 335.27 Hydroxy vs. amino group; CF₃ Unknown (structural analog)
5-[6-[[3-(4,5,6,7-Tetrahydropyrazolo[4,3-c]pyridin-1-yl)azetidin-1-yl]methyl]morpholin-4-yl]quinoline-8-carbonitrile Extended morpholine-azetidine scaffold N/A Larger macrocyclic structure TLR7-9 antagonists (SLE treatment)

Key Observations :

  • Amino vs.
  • Substituent Effects : The 4-methoxyphenyl group offers electron-donating properties, contrasting with the electron-withdrawing trifluoromethyl group in the hydroxy analog, which could alter solubility and metabolic stability .
  • Macrocyclic Derivatives: The TLR7-9 antagonist () demonstrates how pyrazolo-pyridazinone scaffolds can be incorporated into complex pharmacophores for therapeutic applications.

Heterocycles with Methoxyphenyl Substituents

Table 2: Methoxyphenyl-containing heterocycles

Compound Name Core Structure Substituents Synthesis Method References
3-Amino-5-(4-methoxyphenyl)thiophene-2-carboxamide Thiophene 3-amino, 5-(4-methoxyphenyl) Formic acid/H₂SO₄ catalysis
6-Amino-4-(4-methoxyphenyl)-3-methyl-1,4-dihydro-pyrano[2,3-c]pyrazole-5-carbonitrile Pyrano-pyrazole 4-(4-methoxyphenyl) Multi-component one-pot reaction
(±)cis-2-(4-Methoxyphenyl)-3-hydroxy-2,3-dihydro-1,5-benzothiazepin-4(5H)-one Benzothiazepinone 4-methoxyphenyl, 3-hydroxy Condensation with glycidate

Key Observations :

  • Core Flexibility: The target compound’s pyridazinone core is distinct from thiophene () or benzothiazepinone () systems, which may confer unique electronic and steric properties.
  • Synthetic Routes : The target compound’s synthesis (unreported in evidence) likely differs from multi-component reactions () or formic acid-mediated cyclizations ().

Pyrazole-Based Agrochemicals

Table 3: Pyrazole derivatives with pesticidal activity

Compound Name Substituents Use Key Structural Difference References
5-Amino-4-chloro-2-phenyl-3-(2H)-pyridazinone Chloro, phenyl substituents Herbicide (pyrazon) Pyridazinone vs. pyrazolo-pyridazinone
Fipronil 4-(Trifluoromethyl)sulfinyl group Insecticide Sulfinyl vs. methoxyphenyl

Key Observations :

  • Bioactivity: While the target compound lacks pesticidal data, pyridazinone derivatives like pyrazon () highlight the structural versatility of this scaffold in agrochemistry.

生物活性

3-Amino-5-(4-methoxyphenyl)-1,5-dihydro-6H-pyrazolo[4,3-c]pyridazin-6-one (CAS: 338395-98-5) is a compound of interest due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article provides a detailed overview of its biological activity, including synthesis, structure-activity relationships (SAR), and specific case studies demonstrating its efficacy.

  • Molecular Formula : C12H11N5O2
  • Molar Mass : 257.25 g/mol
  • CAS Number : 338395-98-5

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazolo derivatives, including 3-amino-5-(4-methoxyphenyl)-1,5-dihydro-6H-pyrazolo[4,3-c]pyridazin-6-one. The compound has shown significant cytotoxic effects against various cancer cell lines.

Cell Line IC50 (µM) Mechanism of Action
MDA-MB-231 (Breast)10.0Induces apoptosis and enhances caspase activity
HepG2 (Liver)14.31Inhibits proliferation and induces apoptosis
A549 (Lung)26.0Causes autophagy without apoptosis

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. A related study on similar pyrazolo derivatives indicated that they could inhibit interleukin-1 beta (IL-1β) production in HL-60 cells stimulated with lipopolysaccharide (LPS), suggesting a potential mechanism for reducing inflammation .

Structure-Activity Relationships (SAR)

The structure of 3-amino-5-(4-methoxyphenyl)-1,5-dihydro-6H-pyrazolo[4,3-c]pyridazin-6-one is critical to its biological activity. The presence of the methoxy group on the phenyl ring enhances lipophilicity and biological interactions. Various derivatives have been synthesized to optimize these properties.

Key Findings from SAR Studies

  • Substituent Variations : Modifications at the 4-position of the phenyl ring significantly affect biological activity.
  • Amino Group Positioning : The amino group at the 3-position is essential for maintaining activity against cancer cell lines.
  • Comparative Analyses : Compounds with similar pyrazolo structures have demonstrated varying degrees of efficacy against different cancer types, highlighting the importance of specific structural features .

Study 1: Antitumor Efficacy

In a recent study, a series of pyrazolo derivatives were screened for their antitumor activity against breast cancer cells (MDA-MB-231). The results indicated that compounds with similar structural motifs exhibited IC50 values ranging from 10 to 26 µM, demonstrating significant antiproliferative effects and induction of apoptosis through enhanced caspase activity .

Study 2: Inhibition of IL-1β Production

Another study focused on the anti-inflammatory properties of pyrazolo derivatives showed that certain compounds could inhibit IL-1β production in vitro. This suggests that modifications to the pyrazolo structure could lead to new therapeutic agents targeting inflammatory diseases .

常见问题

Q. What are the optimized synthetic routes for 3-amino-5-(4-methoxyphenyl)-1,5-dihydro-6H-pyrazolo[4,3-c]pyridazin-6-one, and how do reaction conditions influence yield?

Methodological Answer: The compound can be synthesized via cyclocondensation of hydrazine derivatives with α,β-unsaturated carbonyl intermediates. For example, hydrazine hydrate reacts with dioxane-solubilized precursors under reflux (12 hours), followed by crystallization from ethanol-dioxane mixtures to achieve high purity . Key factors include:

  • Temperature : Prolonged reflux (80–100°C) ensures complete ring closure.
  • Solvent : Dioxane enhances solubility of intermediates, reducing side products.
  • Stoichiometry : Excess hydrazine (1.5–2 equiv.) drives the reaction to completion. Yields typically range from 65–85%, with impurities removed via recrystallization .

Q. How can spectroscopic and crystallographic techniques confirm the compound’s structure?

Methodological Answer:

  • NMR : 1H^1H NMR identifies substituent environments (e.g., methoxyphenyl protons at δ 7.2–7.4 ppm, amino groups at δ 5.8–6.1 ppm). 13C^{13}C NMR confirms carbonyl (C=O) at ~165 ppm and pyridazinone ring carbons .
  • X-ray crystallography : Resolves spatial arrangement, confirming fused pyrazole-pyridazinone bicyclic systems and hydrogen-bonding networks (e.g., N–H···O interactions) .
  • IR spectroscopy : Detects NH2_2 stretches (~3350 cm1^{-1}) and C=O vibrations (~1680 cm1^{-1}) .

Advanced Research Questions

Q. What strategies mitigate low yields in multi-step syntheses of pyrazolo-pyridazinone derivatives?

Methodological Answer:

  • Intermediate purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates reactive intermediates, minimizing side reactions .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 12 hours to 2 hours) and improves regioselectivity in cyclization steps .
  • Catalytic optimization : Trifluoroacetic acid (TFA) or Lewis acids (e.g., ZnCl2_2) enhance electrophilic substitution in pyridazinone ring formation .

Q. How can computational docking evaluate the compound’s kinase inhibition potential?

Methodological Answer:

  • Target selection : Prioritize kinases with ATP-binding pockets compatible with the bicyclic core (e.g., CDK2, EGFR).
  • Software : Use Discovery Studio or AutoDock Vina to model ligand-receptor interactions. The pyridazinone carbonyl and amino groups form hydrogen bonds with kinase hinge regions (e.g., Glu81 in CDK2) .
  • Validation : Compare docking scores (e.g., binding energy ≤ -8 kcal/mol) with experimental IC50_{50} values from kinase assays .

Q. How can researchers resolve discrepancies in reported biological activity data for structural analogs?

Methodological Answer:

  • SAR analysis : Systematically vary substituents (e.g., replace 4-methoxyphenyl with 4-fluorophenyl) and assess activity trends. For example, electron-withdrawing groups (e.g., -F) may enhance kinase affinity but reduce solubility .
  • Assay standardization : Use consistent cell lines (e.g., HeLa for cytotoxicity) and controls (e.g., staurosporine for kinase inhibition) to minimize inter-lab variability .
  • Meta-analysis : Cross-reference data from structural analogs (e.g., pyrazolo[1,5-a]pyrimidines vs. pyrazolo[4,3-c]pyridazines) to identify scaffold-specific trends .

Data Contradiction Analysis

Q. Why do solubility properties vary across studies for similar pyrazolo-pyridazinone derivatives?

Methodological Answer:

  • pH dependence : The compound’s solubility in aqueous buffers (e.g., PBS) increases at pH < 5 due to protonation of the amino group. Use pH-solubility profiles (e.g., shake-flask method) to quantify this effect .
  • Polymorphism : Crystalline vs. amorphous forms impact solubility. Characterize solid-state forms via DSC and PXRD .
  • Co-solvents : Additives like DMSO (10–20%) enhance solubility in biological assays but may interfere with activity measurements .

Experimental Design Considerations

Q. What in vitro assays are most suitable for evaluating the compound’s anti-inflammatory potential?

Methodological Answer:

  • COX-2 inhibition : Use ELISA to measure prostaglandin E2_2 (PGE2_2) suppression in LPS-stimulated macrophages .
  • NF-κB luciferase assay : Transfect HEK293 cells with NF-κB reporter constructs to quantify transcriptional inhibition .
  • Cytokine profiling : Multiplex assays (e.g., IL-6, TNF-α) in primary human PBMCs validate specificity .

Structural and Functional Analogues

Compound NameKey Structural DifferencesBiological ActivityReference
3-Amino-5-(4-phenoxyphenyl)pyrazole-4-carbonitrilePhenoxy vs. methoxy substituentEnhanced kinase selectivity
6-(4-Methoxyphenyl)-3-(pyridin-3-yl)pyrazolo[1,5-a]pyrimidinePyrimidine vs. pyridazinone coreImproved solubility
5-Amino-6-(4-fluoroanilino)-1H-pyrazolo[3,4-d]pyrimidin-4-oneFluorine substitutionHigher metabolic stability

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。